1-Boc-2-Ethynylpyrrolidine

Description

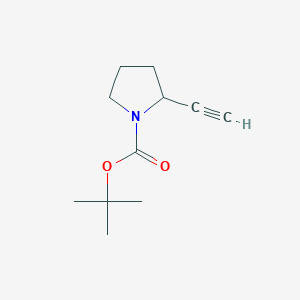

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYNQAKTJFISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563402 | |

| Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316141-37-4 | |

| Record name | 1,1-Dimethylethyl 2-ethynyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316141-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Mechanistic Investigations of 1 Boc 2 Ethynylpyrrolidine and Its Reaction Pathways

Elucidation of Reaction Intermediates and Transition States Using Advanced Spectroscopy

The intricate study of reaction mechanisms involving 1-Boc-2-ethynylpyrrolidine relies on advanced spectroscopic techniques capable of identifying transient species such as intermediates and transition states. These methods provide empirical data that is crucial for a comprehensive understanding of the reaction pathways.

In Situ NMR and IR Spectroscopy for Reaction Monitoring

In situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for real-time monitoring of chemical transformations. ed.ac.ukwiley.com These techniques allow for the observation of the appearance of products and the disappearance of reactants over time, and more importantly, the detection of short-lived reaction intermediates. ed.ac.ukrsc.org

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, in situ spectroscopy can provide invaluable mechanistic insights. amazonaws.com For instance, in a Sonogashira coupling, changes in the chemical shifts of the acetylenic proton and carbon atoms of this compound can be monitored by ¹H and ¹³C NMR spectroscopy. The formation of organometallic intermediates, such as a palladium-acetylide complex, could be evidenced by the appearance of new, characteristic signals in the NMR spectrum.

In situ IR spectroscopy, particularly with techniques like ReactIR, can track changes in vibrational frequencies in real-time. The characteristic C≡C-H stretching frequency of the terminal alkyne in this compound (typically around 3300 cm⁻¹) and the C=O stretching frequency of the Boc protecting group (around 1680-1700 cm⁻¹) would be expected to shift or disappear upon reaction, providing kinetic and mechanistic data. The emergence of new vibrational bands would signal the formation of intermediates and products.

Table 1: Hypothetical In Situ Spectroscopic Data for a Reaction of this compound

| Species | Spectroscopic Technique | Key Signal | Observed Change During Reaction |

| This compound | ¹H NMR | Acetylenic Proton (~2.5 ppm) | Decrease in intensity |

| This compound | ¹³C NMR | Acetylenic Carbons (~70, 80 ppm) | Decrease in intensity |

| This compound | IR | C≡C-H Stretch (~3300 cm⁻¹) | Disappearance |

| Reaction Intermediate | ¹H NMR | New signals in downfield region | Appearance and subsequent disappearance |

| Product | ¹H NMR | New characteristic signals | Increase in intensity |

| Product | IR | New characteristic vibrational bands | Appearance |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

Given that this compound is a chiral molecule, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the stereochemistry of reactants, intermediates, and products. nih.govpace.edu These techniques measure the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms. nih.gov

The absolute configuration of this compound and its derivatives can be unequivocally assigned by comparing experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations. mdpi.com This is particularly crucial in asymmetric synthesis where the desired enantiomer or diastereomer must be confirmed. Any changes in the stereocenter during a reaction, such as racemization or inversion, can be monitored by observing changes in the chiroptical spectra. pace.edu For complex molecules with multiple chiral centers, VCD can be a powerful tool for distinguishing between diastereomers. nih.gov

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for elucidating reaction mechanisms by providing precise mass measurements of reactants, products, and, crucially, reaction intermediates. libretexts.orgsavemyexams.com By ionizing the molecules in a reaction mixture and separating them based on their mass-to-charge ratio (m/z), HRMS can confirm the elemental composition of observed species. libretexts.orgjeolusa.com

In the context of reactions with this compound, HRMS can be used to detect and identify proposed intermediates. researchgate.neteuropa.eu For example, in a catalytic cycle, transient organometallic species or charged intermediates can be captured and their exact mass determined, lending strong support to a proposed mechanistic pathway. europa.eu Tandem mass spectrometry (MS/MS) experiments can further probe the structure of these intermediates by inducing fragmentation and analyzing the resulting daughter ions. nih.gov

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative information about the rates of chemical reactions, which is fundamental to understanding and optimizing reaction conditions.

Rate Law Determination for Key Transformations

The rate law for a reaction involving this compound describes how the reaction rate depends on the concentration of the reactants. It is determined experimentally by systematically varying the concentrations of the reactants and catalyst and observing the effect on the initial reaction rate. Data for these studies can be effectively collected using the in situ spectroscopic techniques described previously. ed.ac.ukrsc.org

For a hypothetical reaction, such as the addition of a nucleophile to the alkyne of this compound catalyzed by a metal complex, the rate law might take the form:

Rate = k[this compound]ᵃ[Nucleophile]ᵇ[Catalyst]ᶜ

Where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to each species. Determining these orders helps to identify the rate-determining step of the reaction.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1 | 4.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁴ |

Activation Energy Analysis in Catalytic Cycles

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding catalytic cycles. siyavula.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. chemguide.co.uk The activation energy can be determined by measuring the rate constant 'k' at different temperatures and applying the Arrhenius equation.

For catalytic reactions involving this compound, determining the activation energy for each elementary step in the catalytic cycle provides a detailed energy profile of the reaction. rsc.org This information is invaluable for understanding which step is rate-limiting and for designing more efficient catalysts. Computational studies often complement experimental kinetic data to model the transition state structures and calculate their energies.

Stereochemical Analysis of Reaction Products Derived from this compound

The stereochemical outcome of reactions involving the chiral scaffold, this compound, is of paramount importance, particularly in the synthesis of biologically active molecules where stereoisomers can exhibit vastly different pharmacological profiles. A rigorous analysis of the reaction products is essential to determine the enantiomeric purity and the absolute configuration of newly formed stereocenters. This is accomplished through a combination of advanced spectroscopic and analytical techniques, primarily chiral chromatography and X-ray crystallography.

Chiral HPLC and GC Analysis for Enantiomeric Excess Determination

The enantiomeric excess (ee) of a reaction product is a measure of its chiral purity. It quantifies the degree to which one enantiomer is present in greater amounts than the other. mdpi.com The determination of ee is a critical step in assessing the effectiveness of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most powerful and widely used methods for this purpose. rsc.orgcsfarmacie.cz

These chromatographic techniques separate enantiomers by exploiting their differential interactions with a chiral stationary phase. csfarmacie.cz The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Since diastereomers have different physical properties, they travel through the column at different rates, leading to their separation and distinct elution times. The ratio of the peak areas in the resulting chromatogram corresponds directly to the ratio of the enantiomers in the mixture, allowing for precise calculation of the enantiomeric excess.

In the context of products derived from this compound, which are often non-volatile, chiral HPLC is frequently the method of choice. For more volatile derivatives, chiral GC can be employed, offering high resolution and fast analysis times. The selection of the appropriate CSP, often based on polysaccharide derivatives like cellulose (B213188) or amylose, and the optimization of mobile phase composition are crucial for achieving baseline separation. rsc.org

Research Findings:

While specific chiral HPLC/GC data for a broad range of reaction products of this compound are dispersed throughout proprietary research, extensive studies on analogous N-Boc protected heterocyclic systems provide clear precedents. For instance, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, a six-membered ring homolog, demonstrates the power of these techniques. The enantiomeric ratio (er), which is closely related to ee, of various 2-substituted piperidine (B6355638) products was successfully determined using both chiral HPLC and GC, as detailed in the table below. nih.gov These methods are directly applicable to the analysis of analogous pyrrolidine (B122466) products.

| Product | Electrophile | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) | Analytical Method |

|---|---|---|---|---|---|

| (S)-N-Boc-2-(tributylstannyl)piperidine | Bu₃SnCl | Ligand 8 | 66 | 96:4 | Chiral GC |

| (R)-N-Boc-2-(tributylstannyl)piperidine | Bu₃SnCl | Ligand 9 | 62 | 97:3 | Chiral GC |

| (R)-N-Boc-pipecolic acid | CO₂ | Ligand 8 | 78 | 98:2 | Chiral HPLC (after derivatization) |

| (R)-N-Boc-pipecolic acid methyl ester | ClCO₂Me | Ligand 8 | 75 | >99:1 | Chiral HPLC |

| (S)-N-Boc-pipecolic acid methyl ester | ClCO₂Me | Ligand 9 | 71 | >99:1 | Chiral HPLC |

Similarly, enantioselective Mannich reactions involving N-Boc imines have been optimized with ee determination by chiral HPLC, demonstrating the routine application of this technique in stereoselective synthesis. researchgate.net

X-ray Crystallography for Absolute Configuration Assignment

While chiral chromatography excels at determining the relative amounts of enantiomers, it does not typically reveal their absolute three-dimensional arrangement. For the unambiguous assignment of the absolute configuration (i.e., R or S designation) of a new chiral product, single-crystal X-ray crystallography is the definitive method. mdpi.comscirp.org

This technique involves irradiating a well-ordered single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. scirp.org By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom. mdpi.com When using anomalous dispersion, the absolute configuration of the molecule can be determined with high confidence.

The primary challenge in this method is often obtaining a single crystal of sufficient size and quality for diffraction analysis. scirp.org For reaction products derived from this compound, this may require extensive screening of crystallization conditions (e.g., solvents, temperature, precipitation techniques).

Research Findings:

The absolute structure of numerous complex molecules containing chiral pyrrolidine or piperidine cores, often with N-Boc protection, has been unequivocally confirmed using X-ray crystallography. For example, the structure of a product from an enantioselective Mannich reaction was confirmed by X-ray crystallography, providing definitive proof of the stereochemical outcome. researchgate.net In another study, the molecular structures of gem-aminals based on pyrrolidine and piperidine moieties were elucidated, showcasing the technique's ability to define complex multicomponent structures. mdpi.com

The table below presents representative crystallographic data for a chiral organic compound, illustrating the type of information obtained from an X-ray diffraction experiment. This data allows for the definitive assignment of the molecule's three-dimensional structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C₄₄H₄₄BNO |

| Formula Weight | 613.61 g/mol |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 41.072 Å, b = 9.9974 Å, c = 16.8148 Å |

| Volume | 6899.8 ų |

| Calculated Density | 1.181 Mg/m³ |

Computational Chemistry and Theoretical Modeling of 1 Boc 2 Ethynylpyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational investigations into the electronic nature of 1-Boc-2-ethynylpyrrolidine. These methods allow for a detailed mapping of the electron distribution within the molecule, which in turn governs its reactivity and bonding characteristics.

Density Functional Theory (DFT) has proven to be a robust method for elucidating the intricate details of reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, researchers can construct comprehensive energy landscapes that reveal the most favorable reaction pathways. These studies are crucial for understanding the regioselectivity and stereoselectivity observed in many of its transformations, such as cycloaddition reactions and metal-catalyzed couplings.

For instance, DFT calculations can be employed to model the transition state structures of a [3+2] cycloaddition between an azide (B81097) and the ethynyl (B1212043) group of this compound. The calculated activation energies for the formation of different regioisomers can accurately predict which isomer will be predominantly formed in a laboratory setting. This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions.

Table 1: Hypothetical DFT-Calculated Energy Profile for a [3+2] Cycloaddition Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (1,4-disubstituted) | +15.2 |

| Transition State (1,5-disubstituted) | +18.5 |

| Product (1,4-disubstituted) | -25.8 |

| Product (1,5-disubstituted) | -22.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. When applied to this compound, NBO analysis can quantify the strength and nature of its chemical bonds, identify key orbital interactions, and determine the partial atomic charges on each atom. This information is fundamental to understanding the molecule's polarity, its propensity to engage in specific non-covalent interactions, and the reactivity of its functional groups.

Table 2: Hypothetical NBO Analysis Data for this compound

| Atom | Natural Atomic Charge (e) |

| N1 | -0.45 |

| C2 | +0.15 |

| C(ethynyl-α) | -0.20 |

| C(ethynyl-β) | -0.10 |

| O(carbonyl) | -0.60 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Stereoselective Outcomes

The three-dimensional shape of this compound is not static; the molecule can adopt various conformations due to the flexibility of the pyrrolidine (B122466) ring and the rotation around single bonds. Understanding these conformational preferences is critical, as they can significantly influence the stereochemical outcome of reactions.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of flexible molecules like this compound. MM methods use a simplified, classical mechanics-based model to quickly calculate the potential energy of different conformations, allowing for a rapid search of the conformational space. MD simulations, on the other hand, simulate the movement of atoms over time, providing a dynamic picture of the molecule's conformational behavior in solution.

These simulations can identify the most stable, low-energy conformations of the pyrrolidine ring (e.g., envelope or twist conformations) and the preferred orientation of the ethynyl and Boc groups. This knowledge is essential for predicting how the molecule will present itself to an incoming reagent, which is a key determinant of stereoselectivity.

By combining the insights from conformational analysis with quantum chemical calculations of transition state energies, it is possible to predict the diastereoselective and enantioselective outcomes of reactions involving this compound. For chiral versions of the molecule, computational models can explain why one enantiomer reacts faster than the other or why a particular diastereomer is formed preferentially.

For example, in a diastereoselective reaction, the energy difference between the transition states leading to the different diastereomeric products can be calculated. A larger energy difference suggests a higher degree of diastereoselectivity. These predictions can guide the choice of chiral catalysts or auxiliaries to achieve the desired stereochemical control.

In Silico Screening and Design of Novel Derivatives and Reactions

The computational tools discussed above are not only used to understand the existing chemistry of this compound but also to design novel derivatives and reactions with desired properties. In silico screening involves computationally evaluating a large library of virtual compounds to identify candidates with specific characteristics, such as enhanced reactivity, improved selectivity, or desirable physical properties.

By systematically modifying the structure of this compound in a computational model—for instance, by introducing different substituents on the pyrrolidine ring or replacing the Boc group—researchers can explore a vast chemical space without the need for extensive and time-consuming laboratory synthesis. This approach accelerates the discovery of new and useful building blocks for various applications in medicinal chemistry and materials science. Furthermore, computational methods can be used to propose entirely new reactions that exploit the unique electronic and steric features of this versatile scaffold.

Future Perspectives and Emerging Research Avenues for 1 Boc 2 Ethynylpyrrolidine

Development of Novel Stereoselective Synthetic Methodologies

The development of new stereoselective methods for synthesizing pyrrolidine (B122466) derivatives is a significant area of interest in organic chemistry. mdpi.com For 1-Boc-2-ethynylpyrrolidine, future research will likely focus on creating even more efficient and highly stereoselective synthetic routes. While methods like the tandem reduction-Ohira-Bestmann reaction starting from N-Boc-D-proline methyl ester exist, there is always a need for improvement. orgsyn.org

Key areas for future development include:

Catalyst-Tuned Reactions: The use of different metal catalysts, such as cobalt or nickel, can allow for regioselective and enantioselective alkylation of pyrrolidine precursors. organic-chemistry.org This approach could be adapted to introduce the ethynyl (B1212043) group with high precision.

Chiral Auxiliaries and Catalysts: Advances in asymmetric synthesis, including the use of chiral auxiliaries like tert-butanesulfinamide and chiral catalysts, have improved stereocontrol in the synthesis of pyrrolidine derivatives. smolecule.com Future work may involve the discovery of new, more effective chiral catalysts to enhance enantiomeric purity.

Silyl-Directed Stevens Rearrangement: A novel approach utilizing a silyl (B83357) group as a stereochemical control element in a Stevens nih.gov-shift of ammonium (B1175870) ylides presents a potential new route to enantioselective synthesis of functionalized pyrrolidines. nih.gov

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Catalyst-Tuned Reactions | Regio- and enantioselective hydroalkylation using different metal catalysts (e.g., Co, Ni). organic-chemistry.org | High control over the position and stereochemistry of substituents. organic-chemistry.org |

| Chiral Auxiliaries | Use of auxiliaries like tert-butanesulfinamide to direct stereoselective transformations. smolecule.com | Improved stereocontrol in the synthesis of chiral pyrrolidines. smolecule.com |

| Silyl-Directed Stevens Rearrangement | A silyl group acts as a stereochemical control element and a placeholder for further functionalization. nih.gov | Offers a novel, enantioselective route to hydroxylated quinolizidines from Boc-pyrrolidine. nih.gov |

Exploration of New Reactivity Modes and Catalytic Applications

The ethynyl group in this compound is a key functional handle that allows for a wide range of chemical transformations. smolecule.com Future research will undoubtedly uncover new reactivity modes and catalytic applications for this compound and its derivatives.

Click Chemistry: The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. smolecule.com This allows for the efficient construction of complex molecules.

Coupling and Cyclization Reactions: The Boc-protected amine can be deprotected to reveal a reactive amine for various coupling and cyclization reactions, leading to diverse heterocyclic systems. smolecule.com

Propargylamine Synthesis: The A³ coupling reaction, a multicomponent reaction involving an amine, an aldehyde, and a terminal alkyne, provides efficient access to propargylamines, which are valuable synthetic intermediates. mdpi.com

Metal-Catalyzed Functionalization: Transition metal-catalyzed reactions, such as hydroarylation and carbometalation, offer powerful tools for the functionalization of alkynes. acs.org These methods can be applied to this compound to generate novel and complex molecular scaffolds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The fields of flow chemistry and automated synthesis are rapidly advancing, offering significant advantages in terms of efficiency, safety, and scalability. nih.govwuxiapptec.com Integrating the synthesis and application of this compound into these platforms is a promising future direction.

Flow chemistry enables precise control over reaction parameters, which can lead to higher yields and purity. wuxiapptec.com For example, hazardous reactions or those requiring extreme conditions can often be performed more safely in a continuous flow reactor. wuxiapptec.com Automated synthesis platforms, on the other hand, can accelerate the discovery of new derivatives and their applications by enabling high-throughput screening of reaction conditions and building blocks. nih.gov The synthesis of pyrrolidine derivatives has already been successfully demonstrated using automated, nanoscale techniques. nih.gov

Expansion of Applications in Bio-Inspired Synthesis and Chemical Biology

Pyrrolidine-containing compounds often exhibit significant biological activities, making them attractive scaffolds for drug discovery and chemical biology research. smolecule.combiointerfaceresearch.com The unique structure of this compound makes it a valuable tool for these fields.

Bioorthogonal Chemistry: The alkyne functionality can be used in bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), to label and study biomolecules in their native environment.

Proximity-Induced Conjugation: This concept involves a reversible reaction that brings two reactive partners into close proximity, facilitating an irreversible conjugation. wgtn.ac.nz The aminoalkyne moiety present in deprotected this compound could be explored in such systems.

Synthesis of Natural Product Analogues: this compound and its derivatives can serve as key intermediates in the total synthesis of complex natural products and their analogues, such as (+)-antofine and (-)-cryptopleurine. nih.gov

Sustainable and Scalable Production of this compound for Industrial Applications

For this compound to be widely adopted in industrial applications, the development of sustainable and scalable production methods is crucial. This involves considering factors such as atom economy, waste reduction, and the use of renewable resources.

Future research in this area may focus on:

Q & A

Q. What are the optimal synthetic routes for 1-Boc-2-Ethynylpyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of a pyrrolidine scaffold. For example, cross-coupling reactions (e.g., Sonogashira coupling) using palladium catalysts (e.g., Pd(PPh₃)₄) with ethynylating agents under inert conditions (dioxane, Cs₂CO₃) are common . Acidic or basic hydrolysis (HCl/NaOH, THF/H₂O) may follow to remove protecting groups . Yield optimization requires strict temperature control (e.g., 0°C for nucleophilic substitutions ) and moisture-free environments. Confirm product purity via TLC or NMR before proceeding to downstream applications.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid prolonged exposure to light or humidity, as the ethynyl group is prone to oxidation . For short-term use, refrigeration (2–8°C) in desiccated conditions is acceptable . Always conduct stability tests (e.g., HPLC at t = 0, 24, 48 hours) under proposed storage conditions to validate shelf life.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for initial purification. For higher purity (>95%), recrystallization from non-polar solvents (e.g., dichloromethane/pentane) is effective . Centrifugation (10,000 rpm, 10 min) removes particulate impurities. Validate purity via GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can the ethynyl group in this compound be selectively functionalized for targeted applications?

- Methodological Answer : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition with azides using Cu(I) catalysts) to form triazole derivatives . For alkynyl coupling, employ Pd-mediated cross-coupling (e.g., with aryl halides) under microwave irradiation (100°C, 30 min) to enhance reaction efficiency . Monitor regioselectivity using in-situ FTIR or NMR to confirm product identity.

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting) may arise from rotameric equilibria. Use variable-temperature NMR (VT-NMR, –40°C to 60°C) to "freeze" conformers . For mass spectrometry, high-resolution Q-TOF instruments can distinguish isotopic patterns of impurities. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometries) .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model transition states and activation energies for reactions like cycloadditions . Molecular dynamics simulations (AMBER force field) predict solvent effects (e.g., THF vs. DMF). Compare computational results with experimental kinetics (e.g., stopped-flow UV-Vis) to refine models .

Q. What strategies mitigate side reactions during Boc deprotection of this compound?

- Methodological Answer : Acidic deprotection (TFA/DCM, 0°C) minimizes side reactions like ethynyl group oxidation. Quench excess acid with cold NaHCO₃ and extract immediately to prevent intermediate degradation . For base-sensitive derivatives, use catalytic hydrogenation (H₂/Pd-C) under mild pressure (1 atm). Monitor by LC-MS to detect byproducts (e.g., tert-butyl carbocation adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.